
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with a diethylaminoethyl group at the 2-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with diethylaminoethyl reagents under controlled conditions. One common method includes the condensation of 2-chloro-4-carboxypyrimidine with diethylaminoethylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Potential Applications
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid and similar compounds have potential applications in several fields:
- Pharmaceutical Development: It can serve as a lead compound for developing new anti-inflammatory or other therapeutic agents due to its biological activities.
- Agrochemicals: It can be used in synthesizing new pesticides or herbicides.
- Material Science: It can be explored for creating novel materials with specific properties.
- Catalysis: It can act as a ligand in metal-catalyzed reactions.
Reactivity
The chemical reactivity of this compound primarily involves its carboxylic acid group, which can participate in esterification, amidation, salt formation, and reduction reactions. These reactions are essential for modifying the compound to improve its pharmacological properties or to synthesize derivatives for further study.
Biological Activities
Research suggests that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. However, the specific biological activity of this compound would require empirical testing to establish its efficacy and safety profile.
Structure-Activity Relationship (SAR)
Studies of pyrimidine-4-carboxamides have shown that modifications to the substituents at different positions on the pyrimidine ring can significantly affect their biological activity . For example, N-(cyclopropylmethyl)-6-(( S)-3-hydroxypyrrolidin-1-yl)-2-(( S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (1 , LEI-401 ) is a potent and selective inhibitor of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) .
Interaction Studies
Interaction studies are crucial for understanding the mechanism of action and potential therapeutic effects of this compound. These studies typically focus on:
- Protein Binding: Identifying the proteins with which the compound interacts.
- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes.
- Receptor Activation/Blocking: Determining its effects on receptor activity.
Structural Analogs
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Dimethylamino)pyrimidine-4-carboxylic acid | Dimethylamino group | Exhibits strong anti-inflammatory properties |
5-Chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid | Chloromethyl and sulfanyl groups | Notable for its antibacterial activity |
2-(Trifluoromethyl)pyridine-4-carboxylic acid | Trifluoromethyl substituent | Unique for its enhanced lipophilicity and stability |
Pyrido(2,3-d)pyrimidine-5-carboxylic acid | Pyrido ring fused with pyrimidine | Known for diverse biological activities |
These compounds highlight the diverse modifications possible within the pyrimidine framework, each imparting unique properties that can be exploited for specific applications.
Pyrazinamide
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(2-(Diethylamino)ethyl)pyrimidine-4-ethanol: Contains an alcohol group instead of a carboxylic acid.
2-(2-(Diethylamino)ethyl)pyrimidine-4-aldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-3-14(4-2)8-6-10-12-7-5-9(13-10)11(15)16/h5,7H,3-4,6,8H2,1-2H3,(H,15,16) |
InChI Key |
PEIPTIFHQJYNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.